molecular formula C23H18Br2N2O2 B5228805 4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole

4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole

Cat. No. B5228805
M. Wt: 514.2 g/mol
InChI Key: NBHVKTWXAILHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole, also known as BBI, is a chemical compound that belongs to the class of imidazole-based compounds. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer research.

Mechanism of Action

The exact mechanism of action of 4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), both of which are involved in cell growth and survival pathways.
Biochemical and Physiological Effects
4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole has been shown to have anti-inflammatory and anti-angiogenic properties. It has also been shown to inhibit the activity of certain enzymes involved in carbohydrate metabolism, which may have implications for the treatment of metabolic disorders such as diabetes.

Advantages and Limitations for Lab Experiments

4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, 4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole has some limitations for lab experiments. It is not very water-soluble, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole. One area of interest is the development of 4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole analogs with improved properties, such as increased water solubility or improved anti-cancer activity. Another area of interest is the elucidation of the exact mechanism of action of 4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole, which may provide insights into the development of new cancer therapies. Additionally, 4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole may have potential applications in the treatment of other diseases, such as metabolic disorders or inflammatory diseases, which warrant further investigation.
Conclusion
In conclusion, 4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole, or 4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole, is a chemical compound with potential applications in scientific research, particularly in the field of cancer research. It has anti-cancer, anti-inflammatory, and anti-angiogenic properties and inhibits the activity of certain enzymes involved in cell growth and proliferation. While 4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole has some limitations for lab experiments, it has several advantages and has potential for future development and research.

Synthesis Methods

The synthesis of 4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole involves the reaction of 4-bromoaniline, 2,4-dimethoxybenzaldehyde, and ammonium acetate in acetic acid under reflux conditions. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the imidazole ring. The resulting product is then purified through column chromatography to obtain pure 4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole.

Scientific Research Applications

4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Br2N2O2/c1-28-18-11-12-19(20(13-18)29-2)23-26-21(14-3-7-16(24)8-4-14)22(27-23)15-5-9-17(25)10-6-15/h3-13H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHVKTWXAILHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-bis(4-bromophenyl)-2-(2,4-dimethoxyphenyl)-1H-imidazole

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